(4E)-2-methyl-5-phenylpent-4-enoicacid
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Overview
Description
(4E)-2-methyl-5-phenylpent-4-enoicacid is an organic compound characterized by its unique structure, which includes a phenyl group and a pent-4-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-methyl-5-phenylpent-4-enoicacid typically involves the use of organic synthesis techniques. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4E)-2-methyl-5-phenylpent-4-enoicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to form saturated hydrocarbons.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as bromine (Br₂) or nitric acid (HNO₃).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic conditions.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Br₂ in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Brominated or nitrated aromatic compounds.
Scientific Research Applications
(4E)-2-methyl-5-phenylpent-4-enoicacid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4E)-2-methyl-5-phenylpent-4-enoicacid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(4E)-2-methyl-5-phenylpent-4-enoicacid: shares structural similarities with other compounds such as cinnamic acid derivatives and phenylpropanoids.
Uniqueness
- The unique combination of a phenyl group and a pent-4-enoic acid moiety gives this compound distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C12H14O2 |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(E)-2-methyl-5-phenylpent-4-enoic acid |
InChI |
InChI=1S/C12H14O2/c1-10(12(13)14)6-5-9-11-7-3-2-4-8-11/h2-5,7-10H,6H2,1H3,(H,13,14)/b9-5+ |
InChI Key |
AYLATPXLSNWXGA-WEVVVXLNSA-N |
Isomeric SMILES |
CC(C/C=C/C1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CC(CC=CC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
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